molecular formula C8H8N2S B578066 1-methyl-5-(thiophen-3-yl)-1H-pyrazole CAS No. 1269292-87-6

1-methyl-5-(thiophen-3-yl)-1H-pyrazole

Cat. No. B578066
M. Wt: 164.226
InChI Key: XRWDQVRBGPLPSQ-UHFFFAOYSA-N
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Description

“1-methyl-5-(thiophen-3-yl)-1H-pyrazole” is a chemical compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with three carbon atoms and two nitrogen atoms. The compound also contains a thiophene ring, which is a five-membered ring with four carbon atoms and a sulfur atom .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone with hydrazine. The thiophene ring could be introduced through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and thiophene rings. The exact structure would depend on the positions of these rings relative to each other and the location of the methyl group .


Chemical Reactions Analysis

As an aromatic compound, “1-methyl-5-(thiophen-3-yl)-1H-pyrazole” would be expected to undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The presence of the nitrogen atoms in the pyrazole ring could also make it a site for nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and the presence of any functional groups. As an aromatic compound, it would be expected to have relatively high stability and low reactivity .

Scientific Research Applications

Chemical Synthesis and Selectivity

Pyrazole derivatives, including "1-methyl-5-(thiophen-3-yl)-1H-pyrazole," have been a focal point in chemical synthesis due to their potential as selective inhibitors of various cytochrome P450 isoforms, which are crucial for drug metabolism and drug-drug interactions. The selective inhibition of these isoforms can significantly impact the pharmacokinetics of co-administered drugs, making pyrazole derivatives valuable tools in predicting potential drug interactions and enhancing drug safety (Khojasteh et al., 2011).

Applications in Medicinal Chemistry

In medicinal chemistry, methyl-substituted pyrazoles, a category to which "1-methyl-5-(thiophen-3-yl)-1H-pyrazole" belongs, have been reported to exhibit a wide range of biological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and antiviral effects, among others. The versatility and broad spectrum of bioactivity make these compounds attractive candidates for developing new therapeutic agents (Sharma et al., 2021).

Bioactive Heterocycles and Drug Design

Pyrazole heterocycles have been identified as key structures in drug design, owing to their pharmacophore properties that contribute to a wide array of biologically active compounds. The synthesis of pyrazole-containing heterocycles has been extensively explored, with these compounds displaying significant potential in anticancer, analgesic, anti-inflammatory, and antimicrobial applications. This highlights the role of pyrazoles as important templates for both combinatorial and medicinal chemistry, further underscoring the relevance of "1-methyl-5-(thiophen-3-yl)-1H-pyrazole" in the development of new therapeutic agents (Dar & Shamsuzzaman, 2015).

Antifungal and Antimalarial Applications

Recent studies have also emphasized the antifungal and antimalarial properties of pyrazole derivatives. These compounds have been tested against pathogens causing diseases like Bayoud disease in date palms, showcasing their potential as antifungal agents. Additionally, pyrazole derivatives' structure-activity relationship studies have provided insights into designing more effective antimalarial drugs, further expanding the therapeutic scope of these compounds (Kaddouri et al., 2022).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its potential applications. It could be studied for its potential use as a pharmaceutical compound, or for its chemical properties .

properties

IUPAC Name

1-methyl-5-thiophen-3-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c1-10-8(2-4-9-10)7-3-5-11-6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWDQVRBGPLPSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20719001
Record name 1-Methyl-5-(thiophen-3-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-5-(thiophen-3-yl)-1H-pyrazole

CAS RN

1269292-87-6
Record name 1H-Pyrazole, 1-methyl-5-(3-thienyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1269292-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-5-(thiophen-3-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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